Spectroscopic Blueprint of 2-Phenyl-octahydropyrrolo[3,4-c]pyrrole: A Technical Guide for Researchers
Spectroscopic Blueprint of 2-Phenyl-octahydropyrrolo[3,4-c]pyrrole: A Technical Guide for Researchers
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole, a bicyclic diamine featuring a phenyl substituent, represents a scaffold of significant interest in medicinal chemistry due to its rigid structure and potential for diverse biological activities. The octahydropyrrolo[3,4-c]pyrrole core is a key structural motif in various biologically active compounds. The addition of a phenyl group introduces aromaticity and modulates the electronic and steric properties of the parent heterocycle, influencing its pharmacological profile.
This in-depth technical guide provides a detailed analysis of the spectral characteristics of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and extensive data from analogous structures to present a robust, predicted spectral profile. This includes detailed interpretations of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines detailed, field-proven protocols for the acquisition of such spectra, ensuring scientific integrity and reproducibility.
Molecular Structure and Isomerism
The structure of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole (C₁₂H₁₆N₂) features a saturated bicyclic system with a phenyl group attached to one of the nitrogen atoms. The fusion of the two five-membered rings can result in cis or trans isomers, depending on the relative stereochemistry of the bridgehead hydrogens. This guide will focus on the spectral characteristics of the thermodynamically more stable cis-fused isomer.
Figure 1: 2D structure of cis-2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole is expected to exhibit distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the bicyclic core.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| Phenyl (ortho) | 7.20 - 7.30 | m | - |
| Phenyl (meta) | 6.70 - 6.80 | m | - |
| Phenyl (para) | 6.60 - 6.70 | t | ~7.3 |
| CH (bridgehead) | 3.00 - 3.20 | m | - |
| CH₂ (adjacent to N-Ph) | 3.30 - 3.50 | m | - |
| CH₂ (adjacent to NH) | 2.80 - 3.00 | m | - |
| CH₂ (ring fusion) | 2.60 - 2.80 | m | - |
| NH | 1.80 - 2.50 | br s | - |
Expertise & Experience in Interpretation:
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Aromatic Region: The phenyl group protons will appear in the aromatic region of the spectrum. The ortho protons are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen atom, appearing as a multiplet between δ 7.20-7.30 ppm. The meta and para protons will be shifted upfield due to the electron-donating effect of the nitrogen lone pair into the aromatic ring.
-
Aliphatic Region: The protons on the saturated bicyclic core will resonate in the upfield region. The protons on the carbons directly attached to the phenyl-substituted nitrogen (Cα to N-Ph) are expected to be the most downfield of the aliphatic signals (δ 3.30-3.50 ppm) due to the deshielding effect of the phenyl group and the nitrogen atom. The bridgehead protons and other methylene protons will exhibit complex multiplets due to geminal and vicinal coupling.
-
NH Proton: The proton on the secondary amine will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl (ipso) | 148 - 152 |
| Phenyl (ortho) | 128 - 130 |
| Phenyl (meta) | 115 - 117 |
| Phenyl (para) | 118 - 120 |
| CH (bridgehead) | 40 - 45 |
| CH₂ (adjacent to N-Ph) | 50 - 55 |
| CH₂ (adjacent to NH) | 45 - 50 |
| CH₂ (ring fusion) | 35 - 40 |
Expertise & Experience in Interpretation:
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Aromatic Carbons: The ipso-carbon (the carbon directly attached to the nitrogen) will be the most downfield of the aromatic signals due to the direct attachment to the electronegative nitrogen. The chemical shifts of the ortho, meta, and para carbons are influenced by the electronic effects of the nitrogen substituent.
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Aliphatic Carbons: The carbons of the octahydropyrrolopyrrole core will appear in the aliphatic region. The carbons alpha to the nitrogen atoms will be the most deshielded.
Figure 2: Standard workflow for NMR analysis.
Experimental Protocol for NMR Spectroscopy
Trustworthiness through Self-Validating Systems: This protocol includes steps for ensuring data quality and reproducibility.
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Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial for the spectrometer's lock system.[1]
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Approximately 220-240 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Spectral Data
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1580 - 1610, 1450 - 1500 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium to Strong |
| Aromatic C-H Out-of-Plane Bending | 690 - 710 and 730 - 770 | Strong |
Expertise & Experience in Interpretation:
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N-H Stretch: A broad absorption band in the 3300-3500 cm⁻¹ region is a key indicator of the N-H bond of the secondary amine.[2]
-
C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) protons.
-
Aromatic Region: The C=C stretching vibrations of the phenyl ring typically appear as a pair of bands in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions.[3]
-
Fingerprint Region: The C-N stretching vibration will be present in the fingerprint region. The strong absorptions in the 690-770 cm⁻¹ range are characteristic of a monosubstituted benzene ring and arise from C-H out-of-plane bending.[4]
Figure 3: Standard workflow for FT-IR analysis.
Experimental Protocol for FT-IR Spectroscopy
Trustworthiness through Self-Validating Systems: This protocol ensures the removal of atmospheric and instrumental artifacts from the final spectrum.
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (1-2 mg) of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution to the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[5]
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean salt plate to account for any atmospheric (e.g., CO₂, H₂O) or instrumental contributions.
-
Place the salt plate with the sample film in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (188.13 g/mol ). Due to the presence of two nitrogen atoms (an even number), the molecular ion will have an even mass, consistent with the Nitrogen Rule.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most prominent fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[6] This can lead to the formation of several characteristic fragment ions.
-
Loss of a Phenyl Group: Cleavage of the N-phenyl bond can result in a fragment corresponding to the octahydropyrrolopyrrole core.
-
Fragmentation of the Bicyclic Core: The saturated bicyclic system can undergo various ring-opening and fragmentation pathways.
-
Predicted Major Fragments:
| m/z | Proposed Fragment Structure/Loss |
| 188 | [M]⁺• (Molecular Ion) |
| 117 | [M - C₆H₅]⁺ |
| 91 | [C₆H₅N]⁺• |
| 77 | [C₆H₅]⁺ |
Expertise & Experience in Interpretation:
The fragmentation pattern will be dominated by cleavages that lead to the formation of stable carbocations or radical cations. The alpha-cleavage is particularly favored as it results in a resonance-stabilized iminium ion. The relative abundance of the fragment ions will depend on their stability.
Figure 4: General workflow for Mass Spectrometry analysis.
Experimental Protocol for Mass Spectrometry (EI)
Trustworthiness through Self-Validating Systems: The use of a standard 70 eV electron energy ensures reproducibility and allows for comparison with standard mass spectral libraries.[7]
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples. The sample is volatilized by heating in the high vacuum of the mass spectrometer.
-
-
Ionization:
-
Mass Analysis:
-
The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic blueprint for 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole. By leveraging fundamental principles and data from analogous structures, we have constructed a detailed and scientifically grounded profile of its expected NMR, FT-IR, and MS spectra. The included experimental protocols are designed to ensure the acquisition of high-quality, reproducible data. This guide is intended to be a valuable resource for researchers in the synthesis, characterization, and application of this and related heterocyclic compounds, facilitating their research and development endeavors.
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